Cyclopentyl(6-methylpyridin-2-yl)methanamine hydrochloride
Overview
Description
Cyclopentyl(6-methylpyridin-2-yl)methanamine hydrochloride is a chemical compound with the formula C12H18N2. It has a molecular weight of 190.28 .
Molecular Structure Analysis
The molecular structure of Cyclopentyl(6-methylpyridin-2-yl)methanamine hydrochloride consists of a cyclopentyl group (a five-membered ring of carbon atoms) attached to a methanamine group. This methanamine group is further connected to a 6-methylpyridin-2-yl group, which is a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) with a methyl group attached at the 6th position .Physical And Chemical Properties Analysis
Cyclopentyl(6-methylpyridin-2-yl)methanamine hydrochloride is a compound with a molecular weight of 190.28 . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Synthesis and Characterization
Cyclopentyl(6-methylpyridin-2-yl)methanamine hydrochloride and its derivatives have been extensively studied for their potential applications in various fields of scientific research. One prominent area of application is in the synthesis and characterization of metal complexes that serve as catalysts or pre-catalysts for various chemical reactions. For instance, complexes involving zinc and palladium have been synthesized and characterized, demonstrating significant potential in polymerization processes and as catalysts in selective hydroxylation of alkanes. The structural properties of these complexes, often determined through X-ray diffraction, highlight the versatile coordination environments and potential reactivity patterns afforded by these compounds (Kwon, Nayab, & Jeong, 2015; Kim, Kim, Lee, & Lee, 2014).
Catalytic Applications
These complexes have been explored for their catalytic applications, particularly in the ring-opening polymerization (ROP) of rac-lactide, leading to the production of polylactide, a biodegradable polymer with significant commercial interest. The catalytic efficiency and selectivity of these complexes, often modified by various ligands, have been demonstrated to significantly influence the polymerization process, providing a pathway to control the molecular weight and polydispersity of the resulting polymer (Heo, Lee, & Nayab, 2017).
Medicinal Chemistry
In medicinal chemistry, derivatives of cyclopentyl(6-methylpyridin-2-yl)methanamine hydrochloride have been explored for their potential biological activities. Although direct studies on cyclopentyl(6-methylpyridin-2-yl)methanamine hydrochloride were not highlighted, related compounds exhibit a range of biological activities, including antimicrobial and antifungal properties, which suggests a potential for the development of new therapeutic agents. The synthesis and biological evaluation of novel azetidine derivatives, for example, demonstrate the utility of these compounds in developing drugs with antibacterial and antifungal activities (Rao, Prasad, & Rao, 2013).
properties
IUPAC Name |
cyclopentyl-(6-methylpyridin-2-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c1-9-5-4-8-11(14-9)12(13)10-6-2-3-7-10;/h4-5,8,10,12H,2-3,6-7,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBGBAZBFAOKAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(C2CCCC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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